molecular formula C7H7ClN2O2 B1395694 Methyl 3-chloro-5-methylpyrazine-2-carboxylate CAS No. 859063-65-3

Methyl 3-chloro-5-methylpyrazine-2-carboxylate

Cat. No. B1395694
M. Wt: 186.59 g/mol
InChI Key: PCXXNIDVYAIUHR-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-5-methylpyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-5-methylpyrazine-2-carboxylate” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylate group attached to the ring . The molecule also contains a methyl group and a chlorine atom .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-methylpyrazine-2-carboxylate” is a solid at room temperature . It has a molecular weight of 186.6 . The compound should be stored in an inert atmosphere at 2-8°C .

Safety And Hazards

“Methyl 3-chloro-5-methylpyrazine-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXXNIDVYAIUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702163
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-methylpyrazine-2-carboxylate

CAS RN

859063-65-3
Record name Methyl 3-chloro-5-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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